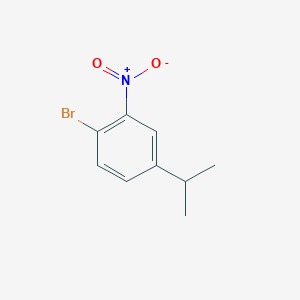

1-Bromo-4-isopropyl-2-nitrobenzene

Vue d'ensemble

Description

1-Bromo-4-isopropyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom, an isopropyl group, and a nitro group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-isopropyl-2-nitrobenzene typically involves a multi-step process starting from benzene. The general synthetic route includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield 1-bromo-2-nitrobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and bromine groups, which influence the reactivity of the benzene ring.

Cross-Coupling Reactions: The bromine atom allows the compound to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille coupling reactions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Bromination: Bromine and iron bromide (FeBr3).

Isopropylation: Isopropyl chloride and aluminum chloride (AlCl3).

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Cross-Coupling: Palladium catalysts with appropriate ligands and bases

Major Products Formed

Reduction: 1-Bromo-4-isopropyl-2-aminobenzene.

Cross-Coupling: Various substituted benzene derivatives depending on the coupling partner used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Bromo-4-isopropyl-2-nitrobenzene is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of active pharmaceutical ingredients (APIs) and other medicinal formulations.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with various amines to produce a series of substituted nitrobenzene derivatives, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights its importance in drug discovery and development.

Material Science

In material science, this compound is utilized for creating advanced materials with specific properties. Its reactivity allows it to be incorporated into polymers and other composite materials.

Application: Polymer Synthesis

The compound has been employed in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical strength. Researchers have reported that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives.

Organic Synthesis

As a versatile reagent, this compound is frequently used in organic synthesis for producing complex organic molecules.

Reaction Examples:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form various derivatives that are useful in synthetic organic chemistry.

- Coupling Reactions : It is also used in coupling reactions to create biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for various analytical methods, including chromatography and spectrometry.

Use Case: Chromatographic Analysis

The compound has been utilized as a standard for calibrating chromatographic systems due to its well-defined chemical properties. This ensures accurate quantification of similar compounds during analysis.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-isopropyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic attack, while the bromine atom directs the incoming electrophile to the ortho and para positions.

Cross-Coupling: The bromine atom participates in the formation of a palladium complex, which facilitates the coupling reaction with the coupling partner.

Comparaison Avec Des Composés Similaires

1-Bromo-4-isopropyl-2-nitrobenzene can be compared with other similar compounds such as:

1-Bromo-2-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.

1-Bromo-4-nitrobenzene: Similar structure but without the isopropyl group, leading to different reactivity and applications.

4-Bromo-1-isopropyl-2-nitrobenzene: An isomer with different substitution pattern, affecting its chemical properties and reactivity.

These comparisons highlight the unique properties of this compound, such as its steric hindrance and specific reactivity patterns, which make it valuable in various chemical applications.

Activité Biologique

1-Bromo-4-isopropyl-2-nitrobenzene, with the molecular formula and CAS number 204850-14-6, is an organic compound characterized by the presence of a bromine atom, an isopropyl group, and a nitro substituent on a benzene ring. This compound appears as a pale yellow liquid and can crystallize into needle-like structures upon cooling.

- Molecular Weight : 244.09 g/mol

- Structure : The compound features a dihedral angle of approximately 14.9° between the nitro group and the phenyl ring, influencing its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, including nitration of 4-bromoisopropylbenzene using fuming nitric acid under controlled temperatures .

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interaction with biological molecules. The compound's nitro group may participate in redox reactions, influencing its biological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For instance, studies on nitro-substituted aromatic compounds have shown potential interactions with cytochrome P450 enzymes, which are crucial in drug metabolism .

Toxicological Studies

Toxicological assessments have highlighted potential mutagenic properties associated with compounds containing nitro groups. The compound's structural similarity to known mutagens raises concerns about its safety profile in pharmaceutical applications .

Case Studies

- In Vitro Studies : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown varying degrees of cell viability reduction, suggesting potential anticancer properties. Further studies are necessary to elucidate the mechanisms involved.

- Comparative Analysis : A comparison with other nitro-substituted benzene derivatives reveals that this compound exhibits unique biological activities due to its specific substituents. For example, similar compounds have been noted for their antimicrobial and anti-inflammatory properties .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-isopropyl-2-nitrobenzene, and how can side reactions be minimized?

- Methodological Answer : A two-step approach is recommended: (1) Nitration of 4-isopropylbenzene to introduce the nitro group at the ortho position (directed by the isopropyl group’s meta-directing effect), followed by (2) bromination using FeBr₃ as a catalyst. To minimize polybromination, maintain reaction temperatures below 40°C during bromination and use stoichiometric control of Br₂. Solvent selection (e.g., dichloromethane for nitration and CS₂ for bromination) impacts regioselectivity and yield . Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 9:1) to identify intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Combine H NMR (δ 8.1–8.3 ppm for aromatic protons adjacent to nitro and bromo groups), C NMR (C-Br signal ~120 ppm), and IR (asymmetric NO₂ stretch at 1520 cm⁻¹) for structural confirmation. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 258 [M]⁺. If NMR signals deviate from expected splitting patterns (e.g., due to steric hindrance from the isopropyl group), use 2D NMR (COSY, HSQC) to resolve ambiguities . Cross-validate with X-ray crystallography using SHELXL for refinement .

Q. How can recrystallization conditions be optimized to purify this compound?

- Methodological Answer : Select solvents with differential solubility (e.g., ethanol at 70°C for dissolution, cooling to 4°C for crystallization). Phase-change data for structurally similar bromo-nitroarenes (e.g., Tfus ~226–227 K for 1-bromo-2-propylbenzene ) can guide solvent choices. For impurities with lower polarity, use mixed solvents (e.g., hexane:ethyl acetate). Monitor crystal growth via polarized light microscopy to ensure monoclinic lattice formation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in further functionalization?

Q. What strategies resolve contradictions between experimental X-ray crystallography data and computational structural predictions?

- Methodological Answer : For crystallographic ambiguities (e.g., disordered isopropyl groups), use SHELXL’s TWIN and BASF commands to refine twinned structures . Compare experimental bond lengths/angles with DFT-optimized geometries. If discrepancies persist (e.g., nitro group torsion angles), consider dynamic effects via molecular dynamics (MD) simulations. Cross-reference with spectroscopic data to rule out polymorphism.

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nitro-group-directed bromination in this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., deuterium at the isopropyl group) and measure ratios during bromination. A primary KIE (>2) suggests rate-determining C–H bond cleavage, while secondary KIEs (<1.2) indicate charge buildup in transition states. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., σ-complexes). Compare with bromination mechanisms of tert-pentylbenzene derivatives .

Q. What experimental and computational approaches validate the thermal stability of this compound under reaction conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min in N₂ atmosphere to determine decomposition onset temperatures (~490 K, inferred from similar bromoarenes ). Pair with DFT-based transition state calculations for possible degradation pathways (e.g., C–Br bond cleavage). Use differential scanning calorimetry (DSC) to detect exothermic events, ensuring safe handling in high-temperature reactions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting 1^11H NMR integration ratios in synthesized batches of this compound?

- Methodological Answer : Discrepancies may arise from residual solvents, paramagnetic impurities, or diastereomeric byproducts. Perform column chromatography (silica gel, 5% EtOAc/hexane) to isolate pure fractions. Use F NMR (if fluorinated analogs exist) or NOESY to detect steric interactions affecting integration. Cross-check purity via HPLC (C18 column, acetonitrile:H₂O gradient) .

Q. Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

- Methodological Answer : Use explosion-proof fume hoods due to potential nitro group instability under high heat. Avoid contact with reducing agents (risk of exothermic decomposition). Store under inert gas (Ar) at ≤4°C. For spills, neutralize with 10% sodium bicarbonate before disposal. Reference safety data for structurally similar nitroarenes (e.g., 1-bromo-2-chloro-4-fluorobenzene ).

Propriétés

IUPAC Name |

1-bromo-2-nitro-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXLLXRXBRDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615672 | |

| Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204850-14-6 | |

| Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.